molecular formula C13H17N5O5 B13404910 8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one

8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one

Cat. No.: B13404910
M. Wt: 323.30 g/mol
InChI Key: INAGNQRTDPXONR-QRDCSKFFSA-N
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Description

8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one is a complex organic compound with significant biological and chemical importance This compound is known for its unique structure, which includes multiple hydroxyl groups and a tetrahydropyrimido[1,2-a]purin-10-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one typically involves multi-step organic reactionsThe final step involves the formation of the tetrahydropyrimido[1,2-a]purin-10-one core through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one involves its interaction with specific molecular targets. The hydroxyl groups and the tetrahydropyrimido[1,2-a]purin-10-one core allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one is unique due to its specific combination of hydroxyl groups and the tetrahydropyrimido[1,2-a]purin-10-one core. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C13H17N5O5

Molecular Weight

323.30 g/mol

IUPAC Name

8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one

InChI

InChI=1S/C13H17N5O5/c19-4-7-6(20)3-9(23-7)17-5-15-10-11(17)16-13-14-2-1-8(21)18(13)12(10)22/h5-9,19-21H,1-4H2,(H,14,16)/t6-,7+,8?,9+/m0/s1

InChI Key

INAGNQRTDPXONR-QRDCSKFFSA-N

Isomeric SMILES

C1CNC2=NC3=C(C(=O)N2C1O)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O

Canonical SMILES

C1CNC2=NC3=C(C(=O)N2C1O)N=CN3C4CC(C(O4)CO)O

Origin of Product

United States

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